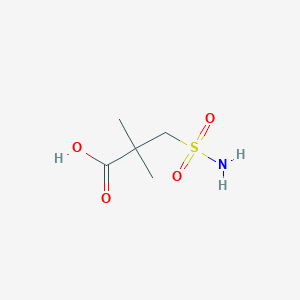

2,2-Dimethyl-3-sulfamoylpropanoic acid

Description

2,2-Dimethyl-3-sulfamoylpropanoic acid (CAS No. 1368407-84-4) is a sulfonamide derivative of propanoic acid, characterized by a sulfamoyl (-SO₂NH₂) group at the third carbon and two methyl (-CH₃) groups at the second carbon. This compound is primarily utilized as a building block or advanced intermediate in pharmaceutical and chemical synthesis, as indicated by its inclusion in catalogs from suppliers like Ambeed, Inc. .

Properties

IUPAC Name |

2,2-dimethyl-3-sulfamoylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMGPQPSBRWURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-sulfamoylpropanoic acid typically involves the introduction of a sulfamoyl group to a propanoic acid derivative. One common method is the reaction of 2,2-dimethylpropanoic acid with sulfamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-sulfamoylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group typically yields sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2,2-Dimethyl-3-sulfamoylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme interactions and metabolic pathways involving sulfamoyl groups.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-sulfamoylpropanoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2,2-dimethyl-3-sulfamoylpropanoic acid and related propanoic acid derivatives:

Key Observations:

Sulfamoyl vs. In contrast, the diiodophenyl group in 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid introduces steric bulk and halogen-based reactivity, which may be relevant in thyroid hormone analogs or radiocontrast agents .

Aminoethylsulfanyl vs. Methyl Substituents: The aminoethylsulfanyl group in 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid provides a thioether linkage, enabling disulfide bridge formation or metal coordination. This contrasts with the inert methyl groups in this compound, which primarily influence steric hindrance and lipophilicity .

Stability and Reactivity

- This compound: Stable under recommended storage conditions (room temperature, inert atmosphere). The sulfamoyl group may hydrolyze under strongly acidic or basic conditions .

- Diiodophenyl Derivative : Likely photosensitive due to iodine substituents, requiring protection from light. The hydroxy group on the aromatic ring may participate in hydrogen bonding or oxidation reactions .

- Aminoethylsulfanyl Derivative: Thioether bonds are generally stable but susceptible to oxidation (e.g., forming sulfoxides). The amino group may react with carbonyl compounds or metal ions .

Research and Application Gaps

While the provided evidence outlines structural and supplier-related data, critical gaps remain:

- Physicochemical Data : Melting points, solubility, and spectroscopic data (e.g., NMR, IR) are absent for all compounds.

- Pharmacological Studies: No direct evidence links these compounds to specific therapeutic targets or mechanisms.

- Synthetic Utility : Further studies are needed to explore their roles in synthesizing bioactive molecules (e.g., protease inhibitors or imaging agents).

Biological Activity

2,2-Dimethyl-3-sulfamoylpropanoic acid is an organic compound characterized by its unique structure, which features a sulfamoyl group attached to a propanoic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure

The molecular formula of this compound is . Its structure includes a sulfamoyl group () that enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,2-dimethylpropanoic acid with sulfamoyl chloride under basic conditions. Triethylamine is often used to neutralize the hydrochloric acid produced during the reaction. The process can be optimized for industrial production by employing continuous flow methods to improve yield and purity .

The biological activity of this compound is primarily attributed to the interactions of the sulfamoyl group with various biological molecules. The compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity and modulating biochemical pathways .

Biological Applications

- Enzyme Interactions : The compound is used to study enzyme kinetics and mechanisms, particularly those involving sulfamoyl groups.

- Metabolic Pathways : It serves as a tool for investigating metabolic pathways in various biological systems.

- Pharmaceutical Development : Due to its unique properties, it has potential applications in drug design and development.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies showed a significant reduction in enzyme activity in the presence of this compound, suggesting its potential as a lead compound for drug development .

- Toxicological Assessments : Toxicological studies indicate that while the compound exhibits biological activity, its safety profile must be thoroughly evaluated before therapeutic applications can be considered .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,2-Dimethylpropanoic acid | Lacks sulfamoyl group | Limited reactivity |

| 3-Sulfamoylpropanoic acid | Similar structure but without dimethyl groups | Moderate biological activity |

| 2-Amino-3-sulfamoylpropanoic acid | Contains amino group | Enhanced interaction with biological targets |

This table illustrates how the presence of both dimethyl groups and the sulfamoyl group in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.